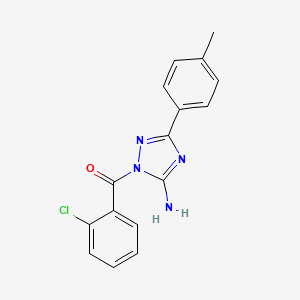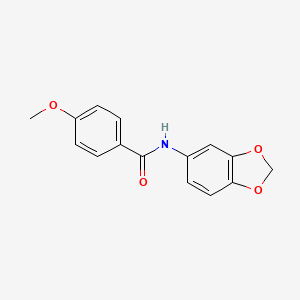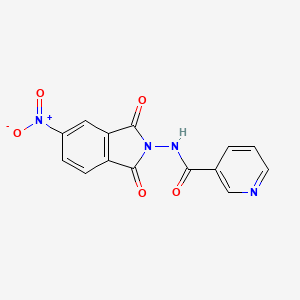
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide, also known as NDGA, is a natural compound that has been extensively studied for its biochemical and physiological effects. NDGA is derived from the creosote bush, a plant that is native to the southwestern United States and northern Mexico. In recent years, NDGA has attracted attention from the scientific community due to its potential therapeutic applications in a variety of diseases.
Mecanismo De Acción
The mechanism of action of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide is complex and not fully understood. N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. It has also been shown to modulate the activity of various transcription factors and cytokines. N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide may also have antioxidant properties, reducing oxidative stress in cells.
Biochemical and Physiological Effects:
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including lipoxygenase and cyclooxygenase. N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has also been shown to modulate the activity of various transcription factors, including NF-kappaB and AP-1. Additionally, N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been shown to have antioxidant properties, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide is that it is a natural compound, making it a potentially safer alternative to synthetic drugs. Additionally, N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been extensively studied, making it a well-characterized compound. However, one limitation of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide is that it can be difficult to work with due to its insolubility in water. This can make it challenging to administer N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide to cells or animals in experiments.
Direcciones Futuras
There are many potential future directions for research on N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide. One area of interest is the development of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide in humans.
Métodos De Síntesis
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide can be synthesized through a variety of methods. One common method involves the oxidation of nordihydroguaiaretic acid (N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide) using potassium permanganate. This method yields N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been extensively studied for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, and metabolic disorders. N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)nicotinamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-(5-nitro-1,3-dioxoisoindol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O5/c19-12(8-2-1-5-15-7-8)16-17-13(20)10-4-3-9(18(22)23)6-11(10)14(17)21/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSHGZUUKGZHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

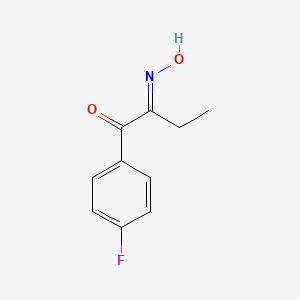
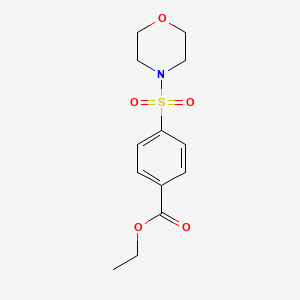
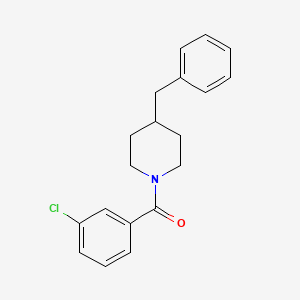
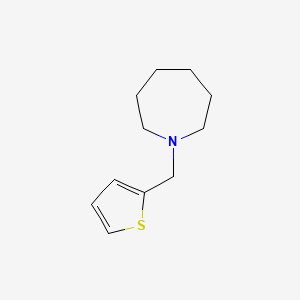
![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)
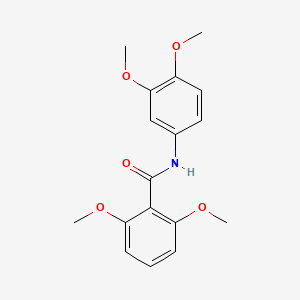
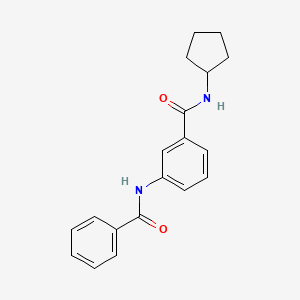
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)
